5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a pyridine derivative, characterized by the presence of a cyclopropylethylamino group at the 5-position and a carbonitrile group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-cyclopropylethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbonitrile derivatives: These compounds share the pyridine and carbonitrile functional groups but differ in the substituents at other positions.
Cyclopropylamine derivatives: Compounds with a cyclopropylamine group attached to different aromatic or heteroaromatic rings.
Uniqueness
5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile is unique due to the combination of the cyclopropylethylamino group and the pyridine-2-carbonitrile scaffold. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(1-cyclopropylethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-8(9-2-3-9)14-11-5-4-10(6-12)13-7-11/h4-5,7-9,14H,2-3H2,1H3 |
InChI Key |
NTHVJFTXPIXUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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